
2-(4-(Dimethylamino)but-2-yn-1-yl)isoindoline-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-(4-(Dimethylamino)but-2-yn-1-yl)isoindoline-1,3-dione” is a derivative of isoindoline-1,3-dione . Isoindolines are an important family of compounds present in a wide array of bioactive molecules . They have been the focus of much research due to their presence in many synthetic compounds, natural products, and bioactive small molecules . In particular, isoindolines and isoindoline-1,3-dione modulate the dopamine receptor D3, suggesting a potential application as antipsychotic agents .
Synthesis Analysis
Isoindolines and their derivatives have been synthesized using various pathways . A green synthesis technique for isoindolines/dioxoisoindolines has been developed, which involves simple heating and relatively quick solventless reactions . Seven molecules, including three isoindolines and four dioxoisoindolines, were synthesized using this method .Wissenschaftliche Forschungsanwendungen
Photophysical Properties and pH-Sensing Applications
One of the remarkable applications of derivatives of isoindoline, including similar structures to 2-(4-(Dimethylamino)but-2-yn-1-yl)isoindoline-1,3-dione, is in the development of novel chromophores and pH sensors. These compounds exhibit solid-state fluorescence emission and solvatochromism due to their twisted geometries and molecular conformations in various solvents. They also demonstrate significant potential as colorimetric pH sensors and logic gates due to their ability to be easily and reversibly protonated, causing dramatic color changes (Yan et al., 2017).
Corrosion Inhibition
Isoindoline derivatives have been studied for their efficacy as corrosion inhibitors. Research involving compounds structurally related to 2-(4-(Dimethylamino)but-2-yn-1-yl)isoindoline-1,3-dione found that they act as efficient corrosion inhibitors, particularly for mild steel in acidic conditions. These studies employ methods like electrochemical impedance spectroscopy and Tafel polarization to assess the inhibitory effects, showing increased efficiency with higher concentrations of the compounds (Chadli et al., 2017).
Antimicrobial Applications
Isoindoline-1,3-dione and its metal complexes, including those with dimethylaminomethyl groups, have been synthesized and shown to possess significant antimicrobial activity. These compounds and their metal complexes exhibit activity comparable to standard drugs, presenting a potential avenue for the development of new antimicrobial agents (Sabastiyan & Suvaikin, 2012).
Anticancer Activity
Compounds derived from isoindoline-1,3-dione, similar to the one , have demonstrated anticancer activity. For example, one study synthesized 2-(3-(Dimethylamino)propyl)isoindoline-1,3‑dione and its derivatives and found significant anticancer activity against human hepatoma cell lines. This points towards potential applications in cancer treatment and research (Reja et al., 2021).
Optoelectronic Applications
Isoindoline derivatives have been explored for their optoelectronic properties. Research involving compounds like 2-(4-(Dimethylamino)but-2-yn-1-yl)isoindoline-1,3-dione has focused on their photophysical, thermal properties, and fluorescence spectra in various solvents, suggesting applications in fields like organic light-emitting devices and sensors (Mane et al., 2019).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-[4-(dimethylamino)but-2-ynyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-15(2)9-5-6-10-16-13(17)11-7-3-4-8-12(11)14(16)18/h3-4,7-8H,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUWODKUYIUANIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC#CCN1C(=O)C2=CC=CC=C2C1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(Dimethylamino)but-2-yn-1-yl)isoindoline-1,3-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

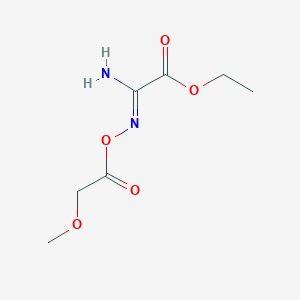
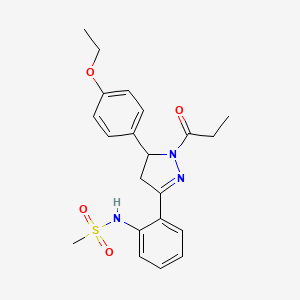
![4-benzyl-N-(2-(diethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2843024.png)
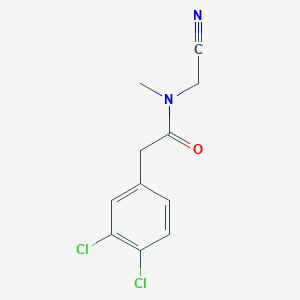



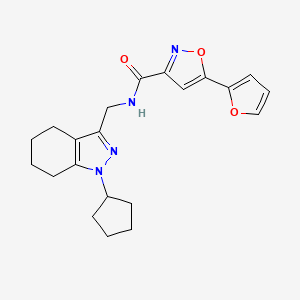
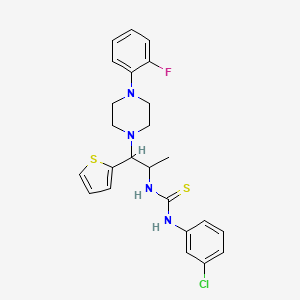
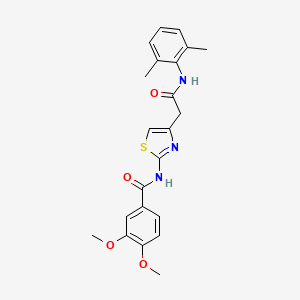
![2-Hydroxy-2-methyl-3-[2-oxo-5-(trifluoromethyl)-1,2-dihydropyridin-1-yl]propanoic acid](/img/structure/B2843041.png)
![N-[3-[2-(Hydroxymethyl)-6-azaspiro[2.5]octan-6-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2843042.png)

